molecular formula C14H14O2 B3255618 2-(3-Phenylphenoxy)ethanol CAS No. 256944-17-9

2-(3-Phenylphenoxy)ethanol

Cat. No.: B3255618
CAS No.: 256944-17-9
M. Wt: 214.26 g/mol
InChI Key: UPXVAAKLDJSZBC-UHFFFAOYSA-N
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Description

2-(3-Phenylphenoxy)ethanol is an organic compound with the molecular formula C14H14O2. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is part of the phenoxyethanol family, which is known for its use in various industrial and pharmaceutical applications due to its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Phenylphenoxy)ethanol can be synthesized through the reaction of 3-phenylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phenol and ethylene oxide in an alkaline environment. Sodium hydroxide, ammonia, or other alkaline catalysts are used to facilitate the reaction. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Phenylphenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial properties of 2-(3-Phenylphenoxy)ethanol are attributed to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylphenoxy)ethanol stands out due to its specific structure, which imparts unique physicochemical properties. Its higher molecular weight and aromatic ring system contribute to its effectiveness as an antimicrobial agent and its stability in various formulations .

Properties

IUPAC Name

2-(3-phenylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-10-16-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXVAAKLDJSZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compund was prepared according to the procedure of Example 114, Step 1 starting from 3-phenylphenol (1.72 g, 10.1 mmol) and ethylene carbonate (0.80 g, 9 1 mmol) and DMF (3 mL). Semi-solid; yield 86%. MS m/z 214 (M)+.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, 3-phenylphenol 2.65 g, 2-bromoethanol 2.92 g and potassium carbonate 6.51 g were dissolved in N,N-dimethylformamide 16 ml and stirred at 100° C. After 5 hours, the reaction mixture was cooled to room temperature and partitioned by adding water and diethyl ether. The organic layer was washed with water and then with brine, dried over magnesium sulfate anhydride, and evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound (1.78 g, 53%) was obtained as a colorless crystalline.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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